N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)-4-chlorobenzamide
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Overview
Description
N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)-4-chlorobenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Mechanism of Action
Target of Action
Similar compounds with a benzothiazole nucleus have been associated with various biological activities such as anti-inflammatory , antimicrobial , and anticancer properties.
Mode of Action
Benzothiazole derivatives have been known to exhibit their anti-inflammatory properties by inhibiting the cyclooxygenase (cox) enzymes . These enzymes are needed to convert arachidonic acid into prostaglandins, which play a key role in the inflammation process .
Biochemical Pathways
It can be inferred from similar compounds that the inhibition of cox enzymes would lead to a decrease in the production of prostaglandins, thereby reducing inflammation .
Pharmacokinetics
A study on similar compounds suggests that they have a favorable pharmacokinetic profile .
Result of Action
Similar compounds have shown promising activity against various bacterial strains and demonstrated moderate to high anticancer activity .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been recognized for their biological and pharmacological activities . They have been found to interact with various enzymes and proteins, influencing biochemical reactions
Cellular Effects
Some benzothiazole derivatives have shown significant activity against human cancer cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)-4-chlorobenzamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The intermediate product is then reacted with 2-bromoacetylthiazole to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)-4-chlorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)-4-chlorobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and bacterial infections.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A simpler structure with similar biological activities.
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.
4-Chlorobenzamide: Shares the benzamide moiety and exhibits similar chemical reactivity.
Uniqueness
N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)-4-chlorobenzamide is unique due to its combination of benzothiazole and thiazole rings, which confer enhanced biological activity and specificity. This structural complexity allows for more targeted interactions with biological molecules, making it a promising candidate for drug development .
Properties
IUPAC Name |
N-[4-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O2S2/c20-12-7-5-11(6-8-12)17(26)24-18-21-13(10-27-18)9-16(25)23-19-22-14-3-1-2-4-15(14)28-19/h1-8,10H,9H2,(H,21,24,26)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXOQYJYRKWUNQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CC3=CSC(=N3)NC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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